
4-(3-(3,4-diméthoxyphényl)-6-oxopyridazin-1(6H)-yl)-N-(thiophène-2-ylméthyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cible antibactérienne
Le composé a été étudié comme cible antibactérienne potentielle. Plus précisément, il interagit avec une enzyme clé appelée 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPs). Les DHBPs jouent un rôle crucial dans la biosynthèse de la riboflavine (vitamine B12). Chez les bactéries, la riboflavine est essentielle à la survie et à la croissance. Si les bactéries ne peuvent pas acquérir suffisamment de riboflavine de leur environnement, elles doivent la synthétiser en interne. Les DHBPs convertissent le ribulose-5-phosphate (Ru5P) en 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) et en formiate, qui sont des précurseurs essentiels pour la synthèse de la riboflavine. Comme les humains n'ont pas la capacité de synthétiser la riboflavine, les enzymes comme les DHBPs impliquées dans la biosynthèse de la riboflavine deviennent des cibles potentielles pour les médicaments antibactériens .
Biologie structurale et conception de médicaments
Comprendre la structure tridimensionnelle des DHBPs est essentiel pour concevoir de nouveaux agents antibactériens. En clonant, exprimant et purifiant les DHBPs de Streptococcus pneumoniae, les chercheurs peuvent analyser sa structure et identifier des sites de liaison potentiels pour les molécules médicamenteuses. Ces connaissances servent de base à la conception de médicaments basée sur la structure, visant à développer de nouveaux antibiotiques qui inhibent spécifiquement les DHBPs .
Études des voies métaboliques
L'étude du rôle de ce composé dans la biosynthèse de la riboflavine éclaire les voies métaboliques. Les chercheurs étudient comment les DHBPs interagissent avec d'autres enzymes et métabolites au sein de la voie de la riboflavine. Les connaissances acquises grâce à ces études contribuent à notre compréhension du métabolisme microbien et peuvent conduire à des stratégies thérapeutiques innovantes .
Cinétique enzymatique
Les DHBPs présentent une activité enzymatique en présence d'ions magnésium (Mg2+). Dans des conditions optimales (25°C et pH 7,5), les DHBPs convertissent efficacement le ribulose-5-phosphate en DHBP et en formiate. Des études cinétiques détaillées aident à élucider le mécanisme catalytique et la spécificité du substrat des DHBPs, fournissant des informations précieuses pour le développement de médicaments .
Biologie synthétique
Les chercheurs explorent le potentiel des DHBPs dans les applications de la biologie synthétique. En manipulant la voie de la biosynthèse de la riboflavine, ils peuvent améliorer la production de riboflavine ou modifier génétiquement les bactéries pour produire d'autres composés précieux. Les DHBPs jouent un rôle central dans ces efforts, ce qui en fait un sujet d'intérêt dans la recherche en biologie synthétique .
Science nutritionnelle
La riboflavine est un nutriment essentiel pour l'homme, impliqué dans divers processus métaboliques. Bien que nous ne puissions pas synthétiser la riboflavine nous-mêmes, comprendre sa biosynthèse chez les bactéries fournit des informations sur les besoins nutritionnels. De plus, l'étude des DHBPs peut révéler des moyens d'améliorer la disponibilité de la riboflavine dans les sources alimentaires ou les suppléments .
En résumé, les applications de ce composé s'étendent au-delà de la recherche antibactérienne, englobant la biologie structurale, les études métaboliques, la cinétique enzymatique, la biologie synthétique et la science nutritionnelle. Ses propriétés multiformes en font un sujet fascinant pour des recherches plus approfondies et un développement thérapeutique potentiel. 🌟
Propriétés
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-27-18-9-7-15(13-19(18)28-2)17-8-10-21(26)24(23-17)11-3-6-20(25)22-14-16-5-4-12-29-16/h4-5,7-10,12-13H,3,6,11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWIQGWWORPXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2580339.png)
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2580343.png)
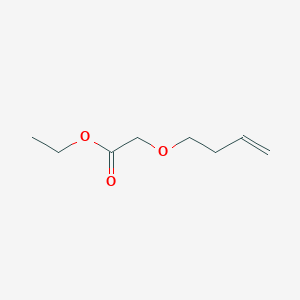
![2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2580348.png)
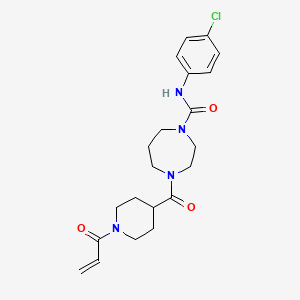
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2580352.png)
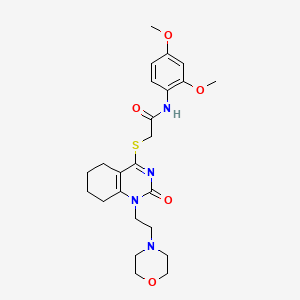
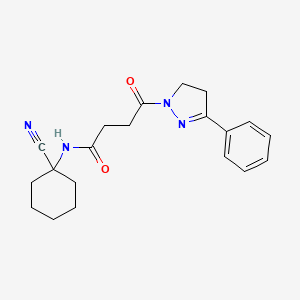
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)
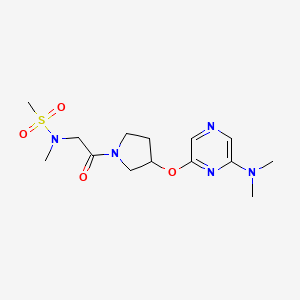

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide](/img/structure/B2580361.png)
